3-Dehydrosphinganine

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: 3-Dehydrosphinganine can be synthesized through the condensation of serine and palmitoyl-CoA, catalyzed by the enzyme serine palmitoyltransferase. This reaction produces 3-ketosphinganine, which is then reduced to this compound by the enzyme 3-ketodihydrosphingosine reductase .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of genetically engineered microorganisms. For instance, Escherichia coli can be engineered to overexpress the genes encoding serine palmitoyltransferase and 3-ketodihydrosphingosine reductase, thereby facilitating the efficient production of this compound .

化学反応の分析

Types of Reactions: 3-Dehydrosphinganine undergoes various chemical reactions, including:

Reduction: It can be reduced to sphinganine by the enzyme 3-ketodihydrosphingosine reductase.

Oxidation: It can be oxidized to form other sphingoid bases.

Common Reagents and Conditions:

Reduction: The reduction of this compound to sphinganine typically requires NADPH as a cofactor.

Oxidation: Oxidation reactions may involve oxidizing agents such as hydrogen peroxide or molecular oxygen.

Major Products:

Reduction: The major product of the reduction reaction is sphinganine.

Oxidation: Oxidation can lead to the formation of various oxidized sphingoid bases.

科学的研究の応用

3-Dehydrosphinganine has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of complex sphingolipids.

Biology: It plays a role in studying sphingolipid metabolism and its impact on cellular functions.

Industry: It is used in the production of bioactive sphingolipids for cosmetic and pharmaceutical applications.

作用機序

3-Dehydrosphinganine exerts its effects primarily through its role in sphingolipid metabolism. It is converted to sphinganine, which is then further metabolized to form ceramides and other complex sphingolipids. These sphingolipids are involved in various cellular processes, including cell signaling, apoptosis, and membrane structure maintenance .

類似化合物との比較

Sphinganine: A direct reduction product of 3-dehydrosphinganine.

Ceramides: Complex sphingolipids derived from sphinganine.

Phytosphingosine: Another sphingoid base involved in sphingolipid metabolism.

Uniqueness: this compound is unique due to its role as an intermediate in the biosynthesis of sphingolipids. Its ability to be converted into various bioactive sphingolipids makes it a critical compound in sphingolipid metabolism .

生物活性

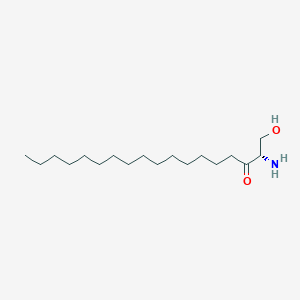

3-Dehydrosphinganine, also known as KDHS or ketodihydrosphingosine, is a sphingoid base lipid molecule classified as a beta-hydroxy ketone. It is synthesized in eukaryotic organisms, including humans, through various enzymatic processes involving specific substrates such as palmityl-CoA and L-serine. This compound plays a significant role in sphingolipid metabolism and has been implicated in several biological activities, particularly in relation to metabolic disorders.

Chemical Structure

This compound has the molecular formula C18H37NO2 and is characterized by its hydrophobic nature and low solubility in water. Its structure features a hydroxyl group attached to the beta-carbon relative to the carbonyl group, which defines its classification as a beta-hydroxy ketone .

Biosynthetic Pathway

The biosynthesis of this compound occurs primarily through the action of the enzyme serine palmitoyltransferase 1, which catalyzes the condensation of palmityl-CoA and L-serine. Additionally, it can be produced from sphinganine via the enzyme 3-ketodihydrosphingosine reductase (KDSR), which reduces this compound to sphinganine

Role in Metabolism

This compound is involved in critical metabolic pathways, particularly in sphingolipid biosynthesis. It serves as an intermediate substrate that contributes to the formation of complex sphingolipids, which are essential for cellular structure and signaling. The KDSR gene, responsible for encoding the enzyme that acts on this compound, has been linked to various metabolic functions and disorders .

Implications in Disease

Research indicates that alterations in the metabolism of this compound may be associated with certain diseases. For instance, it has been implicated in the metabolic disorder known as Krabbe disease, which affects myelin production in the nervous system. Deficiencies in KDSR activity can lead to an accumulation of toxic metabolites, contributing to neurological symptoms .

Case Studies

- Krabbe Disease : A study highlighted that patients with Krabbe disease exhibited elevated levels of this compound due to impaired metabolism. This accumulation correlates with clinical manifestations such as motor dysfunction and cognitive decline .

- Cancer Research : Investigations into follicular lymphoma have shown that chromosomal rearrangements affecting genes involved in sphingolipid metabolism, including those related to this compound, may play a role in tumorigenesis .

Potential Biomarker

Due to its presence in various foods like chokecherries and pomegranates, this compound may serve as a potential biomarker for dietary intake studies. Its detection could provide insights into dietary patterns and their implications for health .

Summary of Research Findings

| Study/Source | Findings |

|---|---|

| HMDB | Identified as a metabolite involved in sphingolipid metabolism; detected but not quantified in various foods. |

| NCBI Gene Database | KDSR gene mutations linked to metabolic disorders; critical for converting this compound into sphinganine. |

| Advances in Malaria Research | Discussed implications of sphingolipid metabolism in disease contexts, including Krabbe disease. |

特性

IUPAC Name |

(2S)-2-amino-1-hydroxyoctadecan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17,20H,2-16,19H2,1H3/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUNOSOGGAARKZ-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)[C@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Dehydrosphinganine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001480 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16105-69-4 | |

| Record name | 3-Dehydrosphinganine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001480 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。